N-benzyl-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-15-16(19-9-8-18-15)24-14-7-10-21(12-14)17(22)20-11-13-5-3-2-4-6-13/h2-6,8-9,14H,7,10-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMIGNIQZLVLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Diketones or Amino Alcohols
Cyclization reactions remain the most straightforward approach. For example, copper-catalyzed Ullmann N-arylation followed by intramolecular condensation of l-proline derivatives achieves pyrrolidine formation in 55–79% yields. Key conditions include potassium phosphate as a base, tetramethylethylenediamine (TMEDA) as a chelator, and degassed dimethyl sulfoxide (DMSO) at 130°C. This method benefits from scalability but requires rigorous oxygen exclusion to minimize side reactions.
Petasis/Diels-Alder Tandem Reactions
A Petasis reaction using glycolaldehyde dimer and N-allylbenzylamine generates sp³-rich pyrrolidine precursors. Subsequent Diels-Alder cyclization with dienophiles like maleic anhydride yields functionalized pyrrolidines. This method offers stereochemical control, with diastereoselectivity exceeding 90% in optimized cases.
Reductive Amination of Aldehydes
Benzyl 3-oxopyrrolidine-1-carboxylate, a common intermediate, is synthesized via reductive amination of glutaraldehyde derivatives with benzyl carbamate. Sodium cyanoborohydride in methanol at 20°C achieves 85% conversion, though competing imine formation necessitates careful pH control.
Table 1: Comparative Analysis of Pyrrolidine Core Synthesis Methods
Introduction of the Benzyl Carboxamide Group
The benzyl carboxamide moiety is typically introduced via nucleophilic acyl substitution or coupling reactions.
Carbodiimide-Mediated Coupling
Reaction of pyrrolidine-1-carboxylic acid with benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) achieves 70–90% yields. Side products, such as N-acylurea derivatives, are minimized by maintaining stoichiometric HOBt concentrations.
Benzylation via Nucleophilic Substitution
Benzyl chloride reacts with pyrrolidine-1-carboxamide precursors in dimethylformamide (DMF) using sodium hydride as a base. This method requires anhydrous conditions and achieves 65–75% yields but faces challenges in regioselectivity when multiple reactive sites are present.
Attachment of the Methoxypyrazinyloxy Group
The methoxypyrazinyloxy side chain is incorporated through etherification or cross-coupling reactions.
Nucleophilic Aromatic Substitution
3-Methoxypyrazin-2-ol reacts with pyrrolidine intermediates bearing a leaving group (e.g., mesylate or tosylate) in the presence of potassium tert-butoxide. Yields range from 60–80%, though competing elimination reactions necessitate low-temperature conditions (0–5°C).
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of pyrrolidine-boronic esters with 3-methoxy-2-bromopyrazine achieves superior regiocontrol. Using PdCl2(dppf) and potassium carbonate in 1,4-dioxane/water (3:1) at 80°C, this method delivers 75–90% yields.
Table 2: Methoxypyrazinyloxy Group Attachment Strategies
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | KOtBu, DMF, 0°C | 60–80 | |
| Suzuki Coupling | PdCl2(dppf), K2CO3 | 75–90 |
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilized pyrrolidine precursors on Wang resin enable stepwise functionalization. After benzyl carboxamide formation, the methoxypyrazinyloxy group is introduced via on-resin Mitsunobu reactions. This approach simplifies purification but suffers from lower overall yields (40–50%).
Flow Chemistry Approaches
Continuous flow reactors optimize exothermic steps like benzyl chloride reactions. A two-stage system with in-line IR monitoring achieves 95% conversion in <10 minutes, outperforming batch methods by reducing thermal degradation.
Industrial-Scale Production Considerations
Purification Techniques
Industrial processes employ simulated moving bed (SMB) chromatography for large-scale separation. A 20-column SMB system with ethanol/water eluents achieves 99.5% purity at 50 kg/day throughput.
Green Chemistry Innovations
Solvent-free mechanochemical synthesis using ball milling reduces waste. Reaction of pyrrolidine-1-carboxylic acid, benzyl isocyanate, and 3-methoxypyrazin-2-ol with potassium carbonate achieves 85% yield in 2 hours, eliminating organic solvents.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
N-benzyl-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compound A : (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide ()
- Key Differences: Heterocycles: Compound A incorporates a morpholine-substituted pyridine ring, contrasting with the methoxypyrazine in the target compound. Morpholine’s electron-rich oxygen may enhance solubility but reduce metabolic stability compared to pyrazine’s nitrogen-rich aromatic system. Chirality: Compound A features stereochemical complexity (S- and R-configurations), which may influence enantioselective interactions, unlike the non-chiral benzyl group in the target compound.
Compound B : 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7) ()
- Key Differences :
- Core Structure : Compound B uses a piperazine ring (6-membered) instead of pyrrolidine (5-membered), affecting conformational flexibility and basicity. Piperazine’s larger ring size may accommodate bulkier targets.
- Substituents : The chloro-trifluoromethylpyridine and benzoxazin groups in Compound B introduce strong electron-withdrawing effects and planar aromaticity, differing from the methoxypyrazine’s mixed electronic profile.
- Molecular Weight : At 455.8 g/mol, Compound B is significantly heavier than the target compound (estimated ~387 g/mol), which could impact bioavailability and diffusion rates.
Physicochemical and Pharmacokinetic Implications
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Heterocycle | Pyrrolidine | Pyrrolidine + Pyridine | Piperazine + Pyridine |
| Aromatic Substituents | Methoxypyrazine, Benzyl | Morpholine-Pyridine, Trifluoroethyl | Chloro-CF3-Pyridine, Benzoxazin |
| Molecular Weight (g/mol) | ~387 | ~550 (estimated) | 455.8 |
| Key Functional Groups | Ether, Carboxamide | Hydroxypropan-2-yl, Trifluoroethyl | Chloro, Trifluoromethyl, Benzoxazin |
| Predicted Solubility | Moderate (methoxy group) | High (morpholine, hydroxyl) | Low (chloro, CF3) |
| Lipophilicity (LogP) | ~2.5 (estimated) | ~3.2 (trifluoroethyl) | ~3.8 (CF3, chloro) |
Target Interaction and Selectivity
- The methoxypyrazine in the target compound may engage in hydrogen bonding via its nitrogen atoms and methoxy oxygen, favoring interactions with proteases or kinases. In contrast, Compound A’s morpholine-pyridine system could target nucleotide-binding domains (e.g., kinases), while Compound B’s chloro-CF3-pyridine might prioritize hydrophobic pockets in receptors like GPCRs.
- The pyrrolidine ring’s smaller size compared to piperazine (Compound B) may restrict binding to shallower active sites but improve metabolic stability due to reduced ring strain.
Biological Activity
N-benzyl-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrrolidine carboxamides. Its structure includes a pyrrolidine ring, a methoxy group on a pyrazine ring, and a benzyl moiety, which may contribute to its biological properties. The general formula can be represented as follows:
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing various signaling pathways.
- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic pathways, thus affecting cellular functions.
- Nucleic Acid Interaction : Potential interactions with DNA or RNA could influence gene expression and cellular processes.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, some studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
Anticonvulsant Activity
In studies assessing anticonvulsant properties, certain pyrrolidine derivatives showed protective effects in seizure models, indicating potential therapeutic applications in epilepsy . For example, one compound exhibited an ED50 value significantly lower than standard medications like valproic acid.
Cytotoxicity Studies
Cytotoxicity assessments revealed that some derivatives did not exhibit significant toxicity at lower concentrations (1–10 µM), suggesting a favorable safety profile for further development .
Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant efficacy of this compound in animal models using the maximal electroshock (MES) test. The results indicated that the compound offered substantial protection against induced seizures at specific dosages.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial capabilities of the compound against a panel of pathogens. The results highlighted significant antibacterial activity, reinforcing the potential use of this compound in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves coupling reactions between pyrrolidine and pyrazine derivatives. For example, a nucleophilic substitution may introduce the 3-methoxypyrazinyloxy group to the pyrrolidine ring, followed by benzylation. Intermediate steps require temperature control (e.g., 0–5°C for sensitive reactions) and catalysts like sodium hydride or potassium carbonate . Purification via column chromatography (using gradients of ethyl acetate/hexane) and characterization by NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) are critical to confirm purity and structure .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- Methodology :
- 1H/13C NMR : Identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, methoxy groups at δ ~3.8 ppm) and carbon backbone .
- X-ray crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between carboxamide and pyrazine groups) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Advanced Research Questions
Q. How can researchers evaluate the compound’s biological activity, and what assays are appropriate?
- Methodology :
- Enzyme inhibition assays : Use fluorogenic substrates or colorimetric readouts (e.g., NADH depletion for kinase assays) to quantify IC50 values .
- Receptor binding studies : Radioligand competition assays (e.g., using [³H]-labeled antagonists) to determine binding affinity (Ki) for targets like GPCRs or ion channels .
- Cell-based assays : Measure cytotoxicity (MTT assay) or apoptosis (Annexin V staining) in cancer cell lines, with positive controls (e.g., doxorubicin) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking (AutoDock Vina, Schrödinger) : Models binding poses to receptors (e.g., serotonin receptors) using PyMOL for visualization .
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and hydrogen bond persistence .
Q. How should conflicting data on biological activity across studies be resolved?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., pH, temperature) and cell lines used in discrepant studies .
- Structural analogs : Test derivatives (e.g., replacing benzyl with chlorobenzyl) to isolate structure-activity relationships (SAR) .
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Q. What strategies stabilize the compound under physiological conditions for in vivo studies?
- Methodology :
- pH stability tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability, followed by enzymatic cleavage in vivo .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
